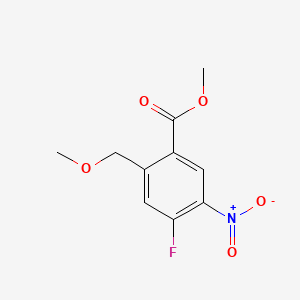

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

説明

“Methyl 4-fluoro-2-methoxybenzoate” is used as a catalyst, kinase inhibitors, and pharmaceutical intermediates . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-2-nitrobenzoate” consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2-nitrobenzoate” has a molecular formula of CHFNO, an average mass of 199.136 Da, and a monoisotopic mass of 199.028091 Da .科学的研究の応用

Catalyst

“Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate” is used as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier for the reaction to occur. They are widely used in the chemical industry and have numerous applications in scientific research.

Kinase Inhibitors

This compound is also used in the development of kinase inhibitors . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer, where certain kinases are overactive.

Pharmaceutical Intermediates

“Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate” serves as an intermediate in the production of various pharmaceuticals . Intermediates are compounds that are used in the synthesis of the final active pharmaceutical ingredient (API). They play a crucial role in the drug development process.

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. It is a powerful tool in organic chemistry, allowing for the synthesis of a wide range of organic compounds.

Development of Boron Reagents

“Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate” can be used in the development of boron reagents for Suzuki–Miyaura coupling . Boron reagents are compounds that contain a carbon-boron bond and are used in various organic reactions, including the Suzuki–Miyaura coupling.

Research Use Only (RUO)

This compound is often labeled as “Research Use Only” (RUO) , indicating that it is intended for in vitro diagnostic use and should not be used for therapeutic or diagnostic procedures in humans or animals.

特性

IUPAC Name |

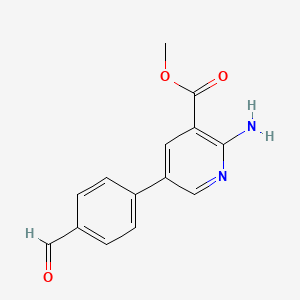

methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c1-16-5-6-3-8(11)9(12(14)15)4-7(6)10(13)17-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJCKPDAVNATIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)